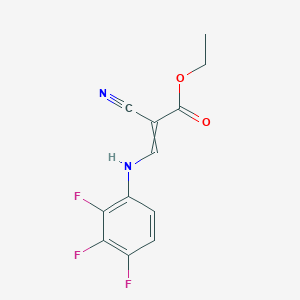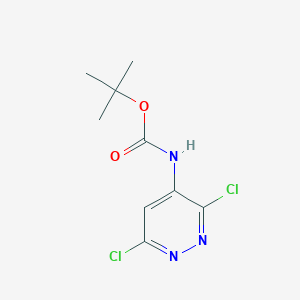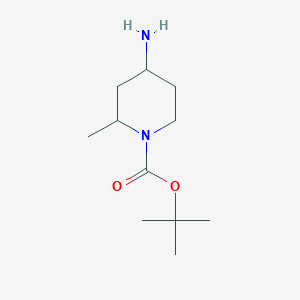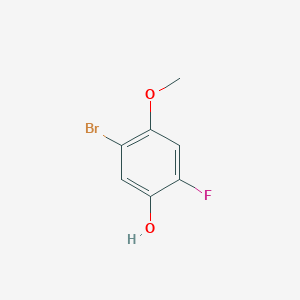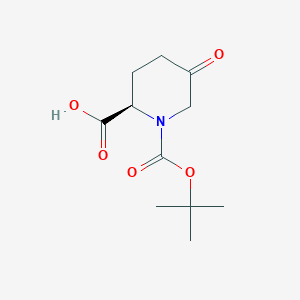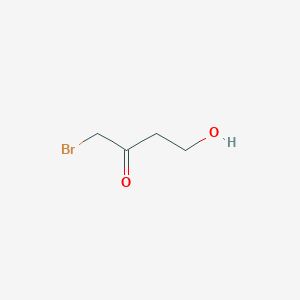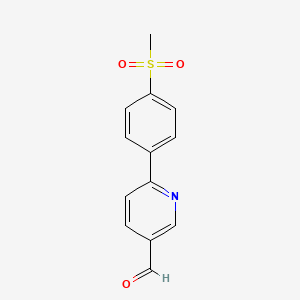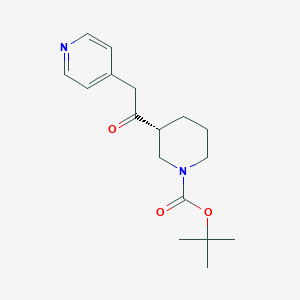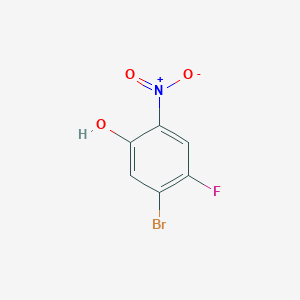
5-Bromo-4-fluoro-2-nitrofenol
Descripción general
Descripción
5-Bromo-4-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is used in various chemical reactions and has a molecular weight of 236 .
Synthesis Analysis
The synthesis of similar compounds involves nitration of the base molecule. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoro-2-nitrophenol is represented by the InChI code1S/C6H3BrFNO3/c7-3-1-6 (10)5 (9 (11)12)2-4 (3)8/h1-2,10H . Chemical Reactions Analysis
5-Bromo-4-fluoro-2-nitrophenol can be used in various chemical reactions. For example, 5-fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-nitrophenol is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-nitrophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition can lead to changes in the metabolism of drugs and other compounds, which can affect their efficacy and toxicity.
Biochemical and Physiological Effects
5-Bromo-4-fluoro-2-nitrophenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have anti-inflammatory and anti-cancer effects. In vivo studies have shown that it can reduce the levels of certain hormones, such as cortisol, and reduce the levels of inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-4-fluoro-2-nitrophenol in laboratory experiments include its low toxicity, its stability in aqueous solutions, and its low cost. Its disadvantages include its low solubility in organic solvents, its low reactivity, and its limited availability in some countries.
Direcciones Futuras
The future direction of research on 5-Bromo-4-fluoro-2-nitrophenol could include further studies on its mechanism of action, its effects on different biochemical pathways, and its potential applications in biotechnology. Additionally, further studies could be conducted to determine its efficacy and safety in human clinical trials. Finally, research could be conducted to explore its potential use in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Síntesis Química
El 5-bromo-4-fluoro-2-nitrofenol se utiliza en varios procesos de síntesis química . Es un nitrofenol, que es un tipo de compuesto orgánico que contiene un grupo nitro unido a un grupo fenol .
Investigación Médica
Este compuesto también se utiliza en investigación médica . Si bien las aplicaciones específicas en este campo no se detallan en las fuentes, los nitrofenoles se utilizan generalmente en el desarrollo de productos farmacéuticos y en varios estudios biológicos.
Investigación Ambiental
El this compound se utiliza en investigación ambiental . Los nitrofenoles a menudo se estudian por su impacto ambiental, particularmente su papel en las reacciones atmosféricas y la posible toxicidad.
Investigación Industrial
La investigación industrial también utiliza el this compound . Esto podría implicar estudiar sus propiedades en diversas condiciones o sus posibles usos en procesos industriales.
Ciencia de Materiales
En el campo de la ciencia de los materiales, este compuesto podría utilizarse en el estudio de nuevos materiales, dada su estructura química única .
Química Analítica
El this compound podría utilizarse como estándar o reactivo en química analítica .
Safety and Hazards
The safety information for 5-Bromo-4-fluoro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-bromo-4-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFWISANLBRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

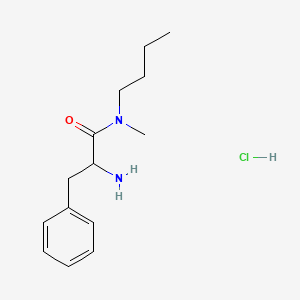
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
